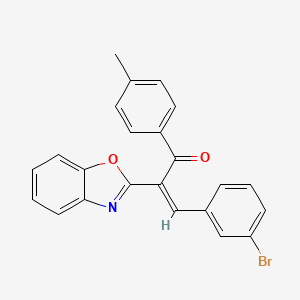

![molecular formula C15H19N3O5S B12167852 N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167852.png)

N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Acetylphenyl)-N~2~-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung verfügt über eine Acetylphenylgruppe, eine Dioxidotetrahydrothiophenyl-Einheit und ein Glycinamid-Rückgrat, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Acetylphenyl)-N~2~-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamid umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Reaktion von 4-Acetylphenylamin mit Glycin in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid), um das Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 1,1-Dioxidotetrahydrothiophen-3-carbonylchlorid umgesetzt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren eingesetzt werden, um die Reaktionswirksamkeit und -ausbeute zu verbessern. Der Einsatz von automatisierten Systemen für die Zugabe von Reagenzien und die Temperatursteuerung sorgt für eine gleichbleibende Produktqualität und Skalierbarkeit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Acetylphenyl)-N~2~-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen durchlaufen, insbesondere an der Acetylphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in wässriger Lösung.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-(4-Acetylphenyl)-N~2~-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Ligand in biochemischen Assays untersucht.

Medizin: Wird auf seine antimikrobiellen und anticancerogenen Eigenschaften untersucht, wobei Studien sich auf seine Wirksamkeit und Sicherheit konzentrieren.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere oder Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Acetylphenyl)-N~2~-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Enzyme inhibieren, indem es an ihre aktiven Zentren bindet und somit den Zugang des Substrats blockiert. Die Dioxidotetrahydrothiophenyl-Einheit ist entscheidend für ihre Bindungsaffinität und -spezifität, während das Glycinamid-Rückgrat ihre Wechselwirkung mit biologischen Molekülen erleichtert.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dioxidotetrahydrothiophenyl moiety is crucial for its binding affinity and specificity, while the glycinamide backbone facilitates its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Acetylphenyl)-4-methylbenzolsulfonamid

- N-(3-Acetylphenyl)-4-methylbenzolsulfonamid

- 1-Tosyl-1H-imidazol

Einzigartigkeit

N-(4-Acetylphenyl)-N~2~-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamid zeichnet sich durch seine einzigartige Kombination funktioneller Gruppen aus, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Insbesondere seine Dioxidotetrahydrothiophenyl-Einheit unterscheidet sie von anderen ähnlichen Verbindungen und verleiht ihr einzigartige Eigenschaften, die in verschiedenen Anwendungen wertvoll sind.

Eigenschaften

Molekularformel |

C15H19N3O5S |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

N-(4-acetylphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |

InChI |

InChI=1S/C15H19N3O5S/c1-10(19)11-2-4-12(5-3-11)17-14(20)8-16-15(21)18-13-6-7-24(22,23)9-13/h2-5,13H,6-9H2,1H3,(H,17,20)(H2,16,18,21) |

InChI-Schlüssel |

SCIAKGHALWLRTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167775.png)

![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167788.png)

![5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12167790.png)

![{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12167793.png)

![N'-[(Z)-biphenyl-4-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12167802.png)

![Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester](/img/structure/B12167807.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167811.png)

![4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167817.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12167825.png)

![N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167838.png)

![2,2,2-trifluoro-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12167840.png)